

Part 1: The Predicted Electron Ionization (EI) Fragmentation Pattern

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Compound of Interest

Compound Name: 1-(Tert-butyl)-2-fluorobenzene

CAS No.: 320-11-6

Cat. No.: B3124603

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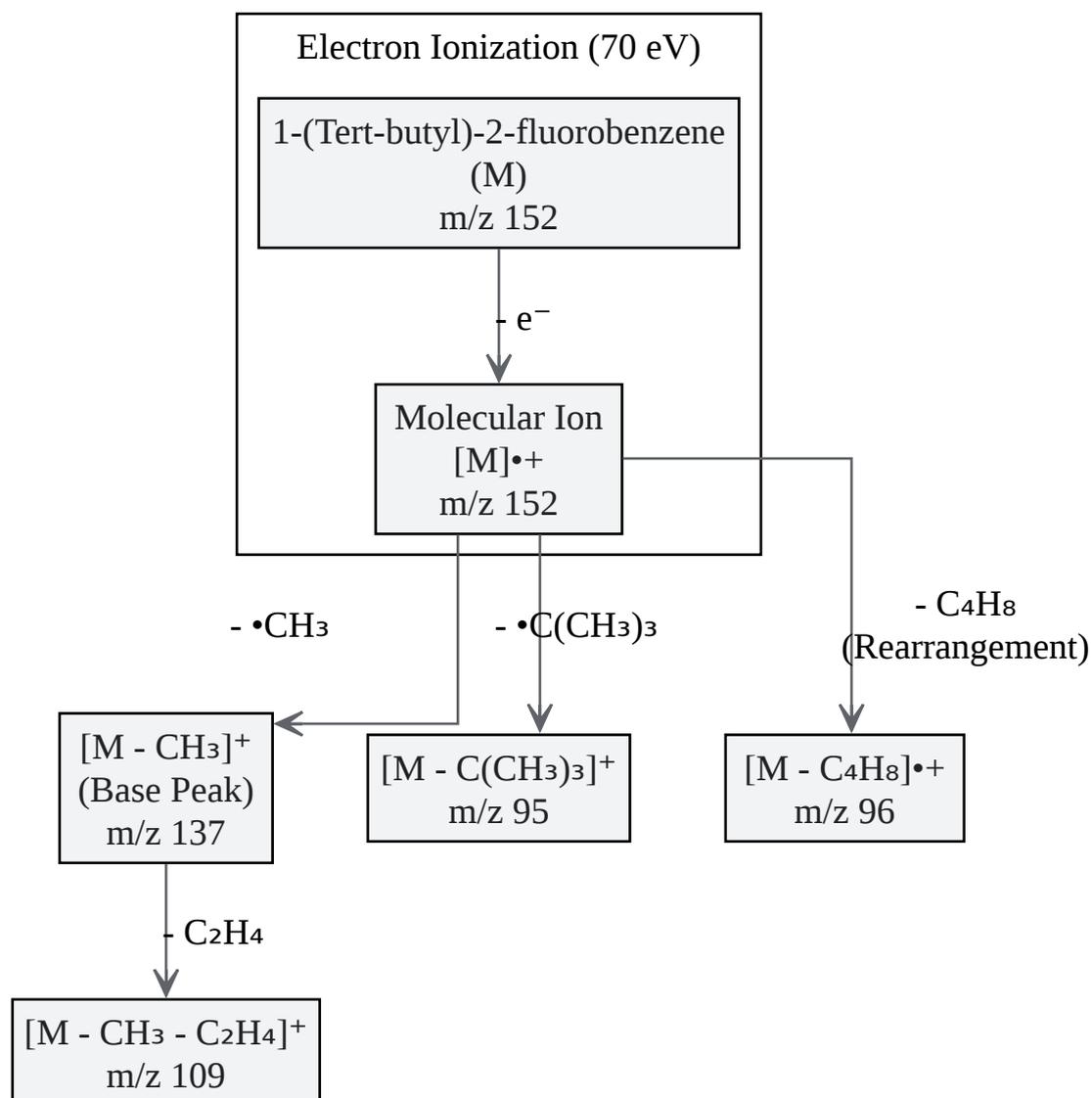
Electron Ionization (EI) is the most common ionization source in GC-MS. It employs a high-energy electron beam (typically 70 eV) to bombard the analyte molecule.^[5] This energetic interaction ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{\bullet+}$). The excess energy imparted to the molecular ion causes it to undergo a series of predictable bond cleavages, generating a unique fragmentation pattern that is invaluable for structural identification.

For **1-(tert-butyl)-2-fluorobenzene** (Molecular Weight: 152.2 g/mol ^[6]), the following fragmentation pathway is anticipated:

- **Formation of the Molecular Ion ($M^{\bullet+}$):** The initial event is the formation of the molecular ion at a mass-to-charge ratio (m/z) of 152. Aromatic systems are known to produce relatively stable molecular ions, so this peak is expected to be clearly visible in the spectrum.^[4]
- **Primary Fragmentation - The Base Peak:** The most probable and favored fragmentation route for tert-butyl substituted aromatics is the cleavage of a C-C bond within the tert-butyl group.^{[1][2]} This results in the loss of a methyl radical ($\bullet\text{CH}_3$), which has a mass of 15 Da. This specific cleavage, known as benzylic cleavage, is highly favored because it produces a very stable tertiary benzylic carbocation. This fragment ion, $[M-15]^+$, is therefore predicted to be the most abundant ion in the spectrum (the base peak) at m/z 137.

- Secondary and Minor Fragmentation Pathways: While the loss of a methyl group is dominant, other fragmentation processes will also occur, leading to less intense but structurally significant ions:
 - Loss of the Tert-butyl Group: Cleavage of the bond between the aromatic ring and the tert-butyl group results in the loss of a tert-butyl radical ($\bullet\text{C}(\text{CH}_3)_3$), with a mass of 57 Da. This would produce a fluorobenzyl cation at m/z 95.
 - McLafferty-type Rearrangement: A rearrangement process could lead to the elimination of a neutral isobutylene molecule (C_4H_8), with a mass of 56 Da. This would result in an ion at m/z 96.
 - Further Fragmentation of the Base Peak: The m/z 137 ion may undergo further fragmentation, such as the loss of an ethylene molecule (C_2H_4 , 28 Da), a known fragmentation pathway for similar structures, which would yield an ion at m/z 109.[2]

The predicted EI fragmentation pathway is visualized in the diagram below.



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Sources

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